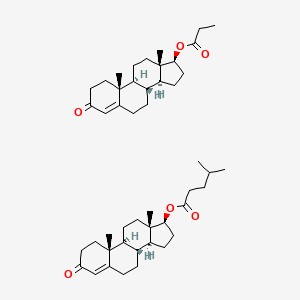
Estrandron
Übersicht
Beschreibung
Estrandron is a synthetic compound with the molecular formula C47H70O6 and a molecular weight of 731.1 g/mol . It is primarily used in research settings and is not intended for human or veterinary use. The compound is known for its unique structure, which includes derivatives of testosterone and estradiol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estrandron can be synthesized through a series of chemical reactions involving the esterification of testosterone or estradiol derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing waste and environmental impact. The compound is usually stored in a dry, dark environment at temperatures between 0 - 4°C for short-term storage and -20°C for long-term storage.
Analyse Chemischer Reaktionen
Types of Reactions: Estrandron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
Estrandron has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Estrandron involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to hormone receptors, modulating gene expression, and influencing cellular signaling pathways. This can lead to changes in cellular function and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Estrandron is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Testosterone: A natural hormone with similar structural features.
Estradiol: Another natural hormone with related chemical properties.
Synthetic Steroids: Various synthetic steroids share structural similarities but differ in their specific functional groups and biological activities.
This compound stands out due to its specific ester derivatives, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
75026-40-3 |
|---|---|
Molekularformel |
C47H70O6 |
Molekulargewicht |
731.1 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m00/s1 |
InChI-Schlüssel |
ONMPQVOXSSXUIO-CDVOLGSESA-N |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ambosex estrandron |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















